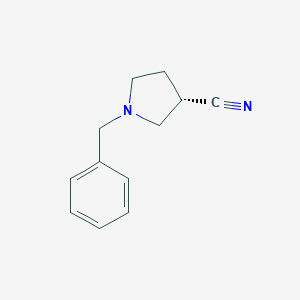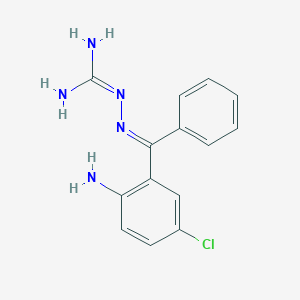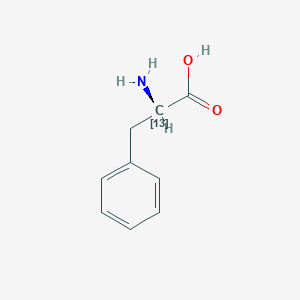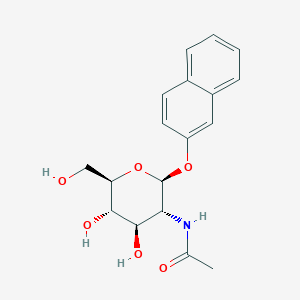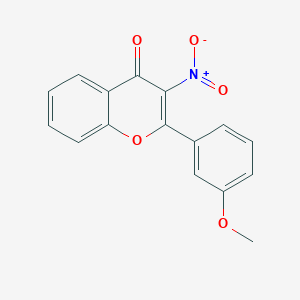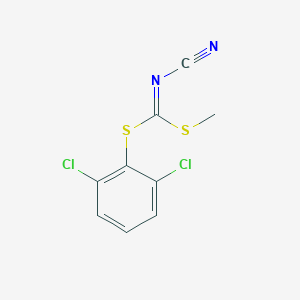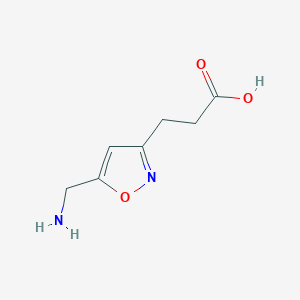
5-Aminomethylisoxazole-3-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminomethylisoxazole-3-propionic acid (AMPA) is a synthetic compound that belongs to the family of glutamate receptor agonists. It is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. AMPA is known to activate the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain.
作用機序
5-Aminomethylisoxazole-3-propionic acid binds to the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors and activates them, leading to depolarization of the postsynaptic neuron and the generation of action potentials. This process is known as fast excitatory neurotransmission. The activation of 5-Aminomethylisoxazole-3-propionic acid receptors can also lead to the induction of LTP or LTD, depending on the frequency and duration of the stimulation.
Biochemical and Physiological Effects
5-Aminomethylisoxazole-3-propionic acid has several biochemical and physiological effects on the brain. It can increase the release of neurotransmitters, such as dopamine and serotonin, and modulate their activity. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 5-Aminomethylisoxazole-3-propionic acid can also increase the number and density of 5-Aminomethylisoxazole-3-propionic acid receptors on the postsynaptic membrane, leading to enhanced synaptic transmission and plasticity.
実験室実験の利点と制限
5-Aminomethylisoxazole-3-propionic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to use. It can induce LTP and LTD reliably and reproducibly, making it a useful tool for studying synaptic plasticity. However, there are also some limitations to using 5-Aminomethylisoxazole-3-propionic acid in lab experiments. It can be toxic to neurons at high concentrations, and its effects can be influenced by other factors, such as the presence of other neurotransmitters or neuromodulators.
将来の方向性
There are several future directions for research on 5-Aminomethylisoxazole-3-propionic acid. One area of interest is the development of new compounds that can selectively activate or inhibit 5-Aminomethylisoxazole-3-propionic acid receptors, without affecting other glutamate receptor subtypes. Another area of interest is the role of 5-Aminomethylisoxazole-3-propionic acid receptors in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor dysfunction in these disorders could lead to the development of new therapies. Finally, there is also interest in the role of 5-Aminomethylisoxazole-3-propionic acid receptors in non-neuronal cells, such as immune cells and cancer cells, and their potential as therapeutic targets in these contexts.
Conclusion
In conclusion, 5-Aminomethylisoxazole-3-propionic acid is a synthetic compound that is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor function and dysfunction could lead to the development of new therapies for neurological disorders and other diseases.
合成法
5-Aminomethylisoxazole-3-propionic acid can be synthesized by several methods, but the most common one is the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and methylamine. This reaction leads to the formation of 5-Aminomethylisoxazole-3-propionic acid in high yields and purity. Other methods include the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and ammonia or primary amines.
科学的研究の応用
5-Aminomethylisoxazole-3-propionic acid is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid is used to induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are believed to underlie learning and memory processes. 5-Aminomethylisoxazole-3-propionic acid is also used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
138741-63-6 |
|---|---|
製品名 |
5-Aminomethylisoxazole-3-propionic acid |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c8-4-6-3-5(9-12-6)1-2-7(10)11/h3H,1-2,4,8H2,(H,10,11) |
InChIキー |
IJLZDSHZAXWWRU-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CCC(=O)O)CN |
正規SMILES |
C1=C(ON=C1CCC(=O)O)CN |
同義語 |
3-Isoxazolepropanoicacid,5-(aminomethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




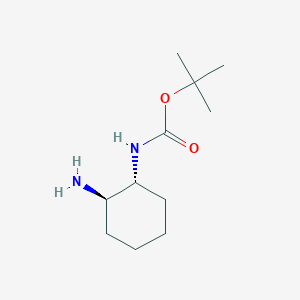


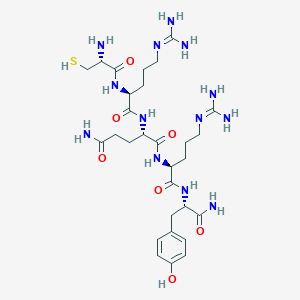
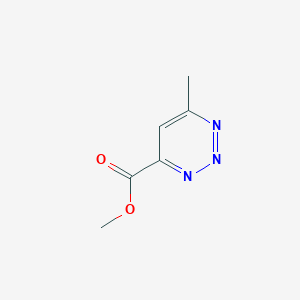

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)
